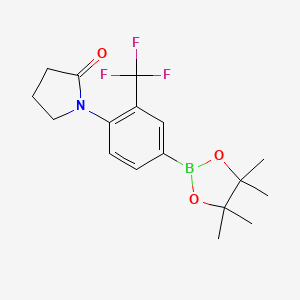
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C16H22BNO3. It is a boronic acid derivative that features a pyrrolidinyl group and a trifluoromethyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of a suitable aryl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid intermediate with pinacol to form the desired pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and probes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with target molecules. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- 3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
- 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both the pyrrolidinyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
Molecular Formula |
C17H21BF3NO3 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)11-7-8-13(12(10-11)17(19,20)21)22-9-5-6-14(22)23/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
QEBVFXOEKKOUKO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


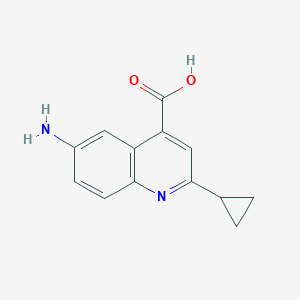
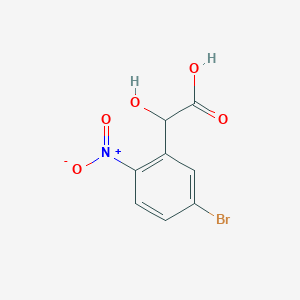

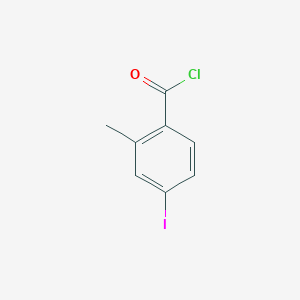
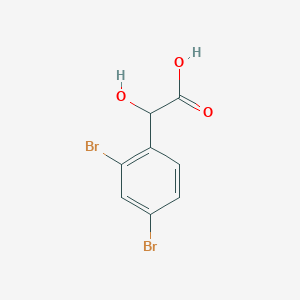
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
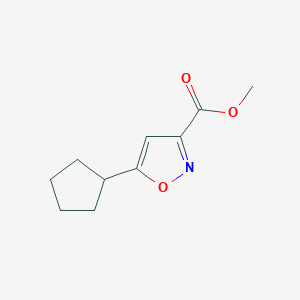
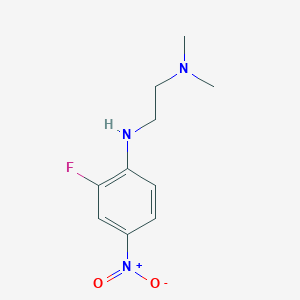
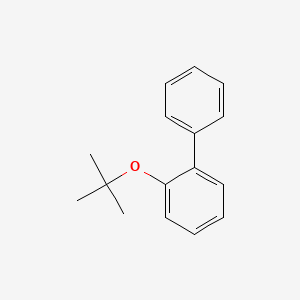
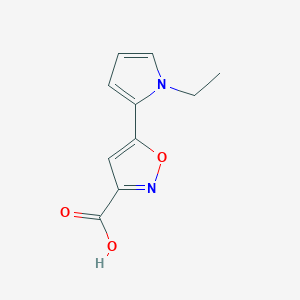
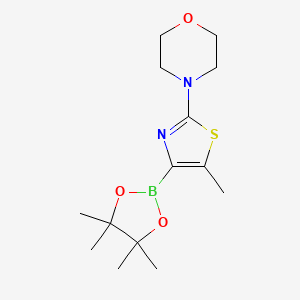

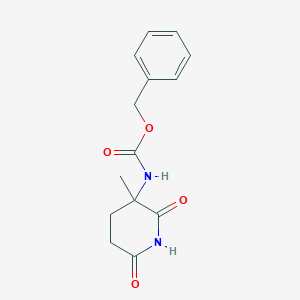
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
